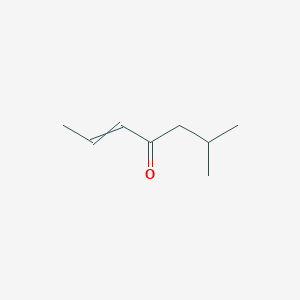
6-Methylhept-2-en-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methylhept-2-en-4-one is an organic compound with the molecular formula C₈H₁₄O. It is a key flavor compound found in various natural sources, including hazelnuts and tomatoes . This compound is known for its unique sensory properties, making it valuable in the flavor and fragrance industries .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the scalable preparation methods for 6-Methylhept-2-en-4-one involves a chiral-pool-based chemoenzymatic synthesis. This method includes a four-step aldol-based sequence that avoids the use of highly reactive or toxic reagents and does not require anhydrous conditions . The overall yield of this process is approximately 39%, with an enantiomeric excess of 73% .
Industrial Production Methods
Industrial production methods for this compound often involve the use of acetoacetic ester and methyl-buten-3-ol-2 with aluminum alcoholate in Carroll’s reaction, followed by pyrolysis of the ester . Another method includes refluxing citral in an aqueous solution containing potassium carbonate, followed by distillation and vacuum fractionation .
Análisis De Reacciones Químicas
Types of Reactions
6-Methylhept-2-en-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: It can undergo substitution reactions, particularly at the alpha position relative to the carbonyl group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution reagents: Halogens (e.g., bromine), nucleophiles (e.g., Grignard reagents).
Major Products
The major products formed from these reactions include:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated compounds or other substituted derivatives.
Aplicaciones Científicas De Investigación
6-Methylhept-2-en-4-one has several scientific research applications, including:
Biology: Studied for its role in various biological processes and interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-leukemic activity.
Industry: Widely used in the flavor and fragrance industries due to its unique sensory properties.
Mecanismo De Acción
The mechanism of action of 6-Methylhept-2-en-4-one involves its interaction with specific molecular targets and pathways. It is known to exert its effects through various biochemical interactions, although detailed molecular targets and pathways are still under investigation .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to 6-Methylhept-2-en-4-one include:
Uniqueness
This compound is unique due to its specific sensory properties and its role as a key flavor compound in natural sources like hazelnuts and tomatoes . Its distinct chemical structure and reactivity also set it apart from other similar compounds.
Propiedades
Número CAS |
49852-35-9 |
|---|---|
Fórmula molecular |
C8H14O |
Peso molecular |
126.20 g/mol |
Nombre IUPAC |
6-methylhept-2-en-4-one |
InChI |
InChI=1S/C8H14O/c1-4-5-8(9)6-7(2)3/h4-5,7H,6H2,1-3H3 |
Clave InChI |
VJQKJGLHKJYTQM-UHFFFAOYSA-N |
SMILES canónico |
CC=CC(=O)CC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Butyl [3-(isocyanatomethyl)phenyl]carbamate](/img/structure/B14666584.png)

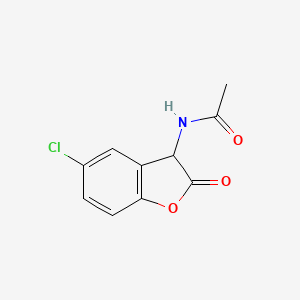
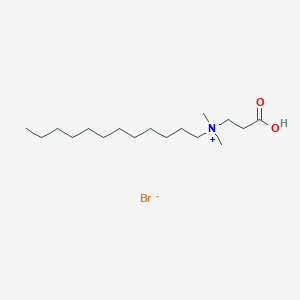

![2-[4-(Decyloxy)phenyl]-5-hexylpyrimidine](/img/structure/B14666612.png)
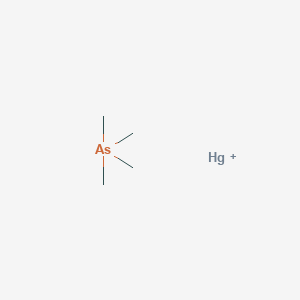
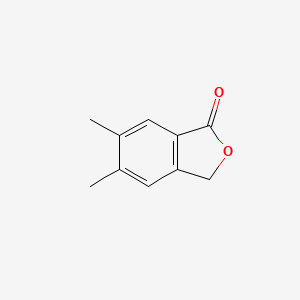
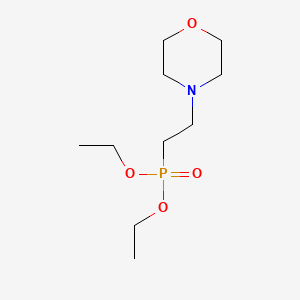
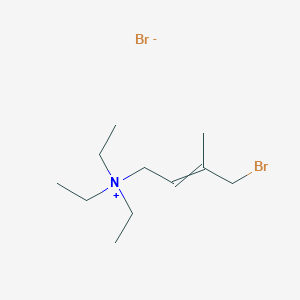
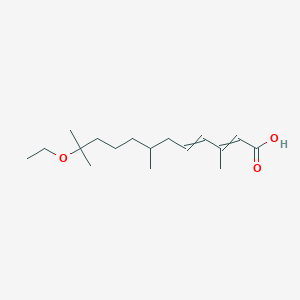

![1-(4-{(E)-[(4-Methoxyphenyl)methylidene]amino}phenyl)pentan-1-one](/img/structure/B14666654.png)
![2,3-Dimethylbenzo[h]quinoline](/img/structure/B14666655.png)
